Pyrazolo[1,5-a]pyridine-4-carbohydrazide
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Overview
Description
Pyrazolo[1,5-a]pyridine-4-carbohydrazide is a heterocyclic compound that features a fused ring system combining pyrazole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyridine-4-carbohydrazide typically involves the cyclocondensation of appropriate hydrazine derivatives with pyridine carboxylic acids or their derivatives. One common method involves the reaction of 3-aminopyrazole with pyridine-4-carboxylic acid hydrazide under reflux conditions in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and optimizing reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-a]pyridine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be used as starting materials.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated pyridine derivatives with nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted pyrazolo[1,5-a]pyridine derivatives with various functional groups.
Scientific Research Applications
Pyrazolo[1,5-a]pyridine-4-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyridine-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, some derivatives of this compound act as kinase inhibitors by binding to the ATP-binding site of kinases, thereby inhibiting their activity . This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Similar in structure but contains a pyrimidine ring instead of a pyridine ring.
Pyrazolo[3,4-b]pyridine: Another fused heterocyclic compound with a different ring fusion pattern.
Uniqueness
Pyrazolo[1,5-a]pyridine-4-carbohydrazide is unique due to its specific ring fusion and the presence of a carbohydrazide group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a scaffold for drug development make it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C8H8N4O |
---|---|
Molecular Weight |
176.18 g/mol |
IUPAC Name |
pyrazolo[1,5-a]pyridine-4-carbohydrazide |
InChI |
InChI=1S/C8H8N4O/c9-11-8(13)6-2-1-5-12-7(6)3-4-10-12/h1-5H,9H2,(H,11,13) |
InChI Key |
RQCNTYGYKANMOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC=N2)C(=C1)C(=O)NN |
Origin of Product |
United States |
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